1-Benzyl-2-methylpiperidin-3-amine
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Overview
Description
1-Benzyl-2-methylpiperidin-3-amine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group at the second position of the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-benzyl-2-methylpiperidin-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an organic solvent like ethanol or tetrahydrofuran under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions, ensuring high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-methylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted piperidines.
Scientific Research Applications
1-Benzyl-2-methylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-Benzylpiperidin-3-amine: Lacks the methyl group at the second position.
2-Methylpiperidin-3-amine: Lacks the benzyl group.
1-Benzyl-4-methylpiperidin-3-amine: Has a methyl group at the fourth position instead of the second.
Uniqueness: 1-Benzyl-2-methylpiperidin-3-amine is unique due to the specific positioning of the benzyl and methyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-benzyl-2-methylpiperidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-11-13(14)8-5-9-15(11)10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,14H2,1H3 |
InChI Key |
WLYLYILTBJZATP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1CC2=CC=CC=C2)N |
Origin of Product |
United States |
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